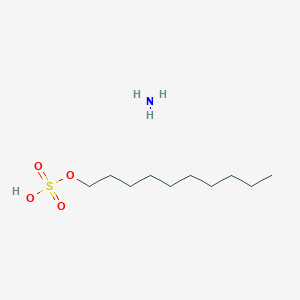
Ammonium decyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium decyl sulfate is an anionic surfactant widely used in various industrial and scientific applications. It is known for its excellent surface-active properties, making it a valuable component in detergents, emulsifiers, and dispersants. This compound is part of the broader class of alkyl sulphates, which are characterized by their ability to lower the surface tension of water, thereby enhancing the wetting and spreading properties of liquids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ammonium decyl sulfate can be synthesized through the reaction of decanol with sulfuric acid, followed by neutralization with ammonia. The general reaction scheme is as follows:
C10H21OH+H2SO4→C10H21OSO3H+H2O
C10H21OSO3H+NH3→C10H21OSO3NH4
Industrial Production Methods
In industrial settings, ammonium decyl sulphate is typically produced in large-scale reactors where decanol and sulfuric acid are mixed under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent decomposition. After the initial reaction, the mixture is neutralized with ammonia to form the final product. The resulting solution is then purified and concentrated to obtain the desired concentration of ammonium decyl sulphate.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium decyl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: Under specific conditions, it can be reduced to decanol.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often employed.
Major Products
Oxidation: Decyl sulfonate.
Reduction: Decanol.
Substitution: Various substituted decyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ammonium decyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers for protein extraction and purification.
Medicine: Utilized in drug formulations to improve the bioavailability of hydrophobic drugs.
Industry: Commonly used in detergents, emulsifiers, and dispersants due to its excellent surface-active properties.
Mécanisme D'action
The primary mechanism of action of ammonium decyl sulphate is its ability to reduce surface tension. This is achieved through the alignment of its hydrophobic decyl chain and hydrophilic ammonium sulfate group at the interface of water and air or oil. This alignment disrupts the hydrogen bonding network of water, leading to a decrease in surface tension. In biological systems, it can disrupt cell membranes, leading to cell lysis and the release of intracellular contents.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dodecyl sulfate: Another widely used anionic surfactant with a longer alkyl chain.
Ammonium lauryl sulfate: Similar in structure but with a slightly longer alkyl chain.
Sodium decyl sulfate: Similar but with a different counterion (sodium instead of ammonium).
Uniqueness
Ammonium decyl sulfate is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring moderate surface activity. Its ammonium counterion also provides different solubility and reactivity characteristics compared to its sodium counterparts.
Propriétés
Numéro CAS |
13177-52-1 |
|---|---|
Formule moléculaire |
C10H25NO4S |
Poids moléculaire |
255.38 g/mol |
Nom IUPAC |
azane;decyl hydrogen sulfate |
InChI |
InChI=1S/C10H22O4S.H3N/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;/h2-10H2,1H3,(H,11,12,13);1H3 |
Clé InChI |
VPDKMELSVLIAOG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOS(=O)(=O)O.N |
SMILES canonique |
CCCCCCCCCCOS(=O)(=O)O.N |
Key on ui other cas no. |
13177-52-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















